molecular formula C15H12BrClN2O5 B3540394 2-(4-bromo-2-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B3540394
M. Wt: 415.62 g/mol
InChI Key: HDYOEHHWMZOYAE-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound characterized by its complex aromatic structure

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O5/c1-23-14-5-3-10(19(21)22)7-12(14)18-15(20)8-24-13-4-2-9(16)6-11(13)17/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYOEHHWMZOYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form the phenoxy intermediate.

    Nitration: The phenoxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Methoxylation: The nitrated intermediate undergoes methoxylation, where a methoxy group is introduced using a reagent like dimethyl sulfate in the presence of a base.

    Amidation: Finally, the methoxylated intermediate is reacted with 2-amino-5-nitrophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation Products: Quinones and other oxidized aromatic compounds.

    Reduction Products: Amines and related derivatives.

    Substitution Products: Halogenated and alkylated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromo-2-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-2-chlorophenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-(4-bromo-2-chlorophenoxy)-N-(2-nitrophenyl)acetamide: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

    2-(4-bromo-2-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)ethanamide: Similar structure but with an ethanamide group instead of acetamide, which can alter its chemical properties.

Uniqueness

2-(4-bromo-2-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups on the aromatic rings, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in synthetic chemistry and as a pharmacophore in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromo-2-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide
Reactant of Route 2
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2-(4-bromo-2-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide

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